Cas no 2731007-01-3 (Potassium 5-hydroxy-4-methylpentanoate)

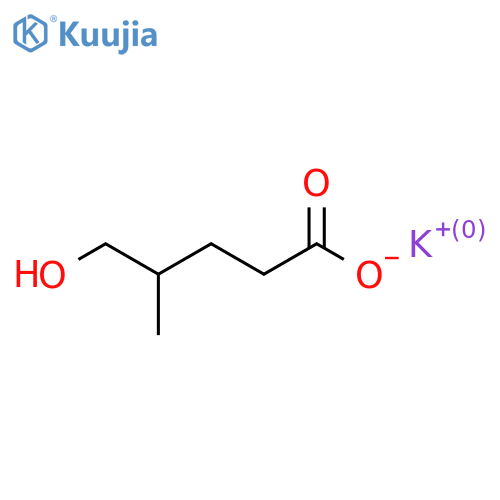

2731007-01-3 structure

商品名:Potassium 5-hydroxy-4-methylpentanoate

Potassium 5-hydroxy-4-methylpentanoate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL11693315

- 2731007-01-3

- EN300-7679675

- potassium 5-hydroxy-4-methylpentanoate

- Potassium 5-hydroxy-4-methylpentanoate

-

- インチ: 1S/C6H12O3.K/c1-5(4-7)2-3-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1

- InChIKey: STKGREVDBZERKZ-UHFFFAOYSA-M

- ほほえんだ: [K+].OCC(C)CCC(=O)[O-]

計算された属性

- せいみつぶんしりょう: 170.03452569g/mol

- どういたいしつりょう: 170.03452569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 95

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4Ų

Potassium 5-hydroxy-4-methylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0290O7-250mg |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 250mg |

$1682.00 | 2025-02-17 | |

| Aaron | AR0290O7-2.5g |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 2.5g |

$6586.00 | 2023-12-15 | |

| Aaron | AR0290O7-5g |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 5g |

$9730.00 | 2023-12-15 | |

| Enamine | EN300-7679675-5.0g |

potassium 5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 5.0g |

$7058.0 | 2024-05-22 | |

| Enamine | EN300-7679675-0.25g |

potassium 5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 0.25g |

$1205.0 | 2024-05-22 | |

| Enamine | EN300-7679675-2.5g |

potassium 5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 2.5g |

$4771.0 | 2024-05-22 | |

| Aaron | AR0290O7-500mg |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 500mg |

$2635.00 | 2025-02-17 | |

| Aaron | AR0290O7-100mg |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 100mg |

$1186.00 | 2025-02-17 | |

| 1PlusChem | 1P0290FV-1g |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 1g |

$3069.00 | 2024-05-07 | |

| 1PlusChem | 1P0290FV-250mg |

potassium5-hydroxy-4-methylpentanoate |

2731007-01-3 | 95% | 250mg |

$1552.00 | 2024-05-07 |

Potassium 5-hydroxy-4-methylpentanoate 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

2. Water

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2731007-01-3 (Potassium 5-hydroxy-4-methylpentanoate) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 152840-81-8(Valine-1-13C (9CI))

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量